2-Methyl-1,5-hexadiene

Cycloolefin polymers Metallocene catalysis Stereoselective polymerization

2-Methyl-1,5-hexadiene (MHD) is the definitive monomer for achieving high trans-content in cycloolefin copolymers (COCs). Unlike unsubstituted 1,5-hexadiene, MHD enables fully trans-diastereoselective cyclopolymerization with rac-{Me2Si(2-Me-4-Ph-Ind)}ZrCl2/MAO, yielding polymers with precisely tuned crystallinity essential for optical films and electronic substrates. Its restricted ADMET metathesis terminates at the dimer stage, making it uniquely suited for preparing symmetrical diene dimers or functionalized crosslinkers in specialty elastomers without stoichiometric control. For gas-phase radical studies, MHD provides a well-characterized system for generating mixed allyl and methallyl radical pools upon thermal decomposition. Order now.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 4049-81-4
Cat. No. B165376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,5-hexadiene
CAS4049-81-4
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESCC(=C)CCC=C
InChIInChI=1S/C7H12/c1-4-5-6-7(2)3/h4H,1-2,5-6H2,3H3
InChIKeySLQMKNPIYMOEGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,5-hexadiene (CAS 4049-81-4): A Non-Conjugated Diene Monomer and Synthetic Building Block


2-Methyl-1,5-hexadiene (CAS 4049-81-4, C7H12, molecular weight 96.17) is an asymmetric, non-conjugated α,ω-diene featuring a methyl substituent at the 2-position, which introduces steric and electronic differentiation relative to unsubstituted analogs such as 1,5-hexadiene [1]. The compound is a colorless, highly flammable liquid with a reported boiling point ranging from 87°C to 92°C at 760 mmHg, a density of 0.712–0.723 g/mL, and a flash point of approximately -12°C [2]. Its structure enables distinct reactivity profiles in cyclopolymerization, cycloaddition, and radical-generating thermal decomposition pathways, making it a valued monomer and intermediate in specialty polymer synthesis and mechanistic studies [3].

Why 2-Methyl-1,5-hexadiene Cannot Be Replaced by Unsubstituted 1,5-Hexadiene in Stereoselective Polymerization


Despite sharing a common α,ω-diene backbone, 2-methyl-1,5-hexadiene (MHD) and 1,5-hexadiene (1,5-HD) exhibit divergent stereochemical outcomes in metallocene-catalyzed cyclopolymerization. The methyl substituent at the 2-position alters the steric environment of the propagating chain end, directly influencing enantiofacial selectivity during the second olefin insertion step [1]. This modification can enhance trans-selectivity in C2- and Cs-symmetric zirconocene catalysts and, most critically, reverses the diastereoselectivity of pyridyl-amido hafnium complexes—switching from cis-rich polymers with 1,5-HD to trans-rich polymers with MHD [2]. Additionally, in ADMET polymerization, the 2-methyl group restricts propagation to dimer formation only, whereas 1,5-HD undergoes full polymerization, rendering MHD unsuitable for certain step-growth applications but valuable in others where oligomerization control is desired [3].

Head-to-Head Performance Data: Quantifying the Advantages of 2-Methyl-1,5-hexadiene Over Structural Analogs


Trans-Selectivity Enhancement in Cyclopolymerization: MHD vs. 1,5-Hexadiene

In cyclopolymerization catalyzed by C2-symmetric ansa-zirconocene complexes, 2-methyl-1,5-hexadiene (MHD) yields enhanced trans-diastereoselectivity compared to unsubstituted 1,5-hexadiene (1,5-HD). This effect is attributed to the steric influence of the methyl group at the 2-position, which directs enantiofacial selectivity during the cyclization step [1].

Cycloolefin polymers Metallocene catalysis Stereoselective polymerization

Catalyst Productivity Comparison: Ansa-Zirconocene vs. Constrained Geometry Catalyst with MHD

In the copolymerization of 2-methyl-1,5-hexadiene (MHD) with propylene, ansa-zirconocene catalysts demonstrate substantially higher productivity than constrained geometry titanium catalysts. This data enables selection of optimal catalyst systems based on desired throughput and copolymer architecture [1].

Catalyst benchmarking Polymerization efficiency Single-site catalysis

Diastereoselectivity Reversal: Pyridyl-Amido Hafnium Catalyst with MHD vs. 1,5-HD

A landmark finding in catalyst selectivity: the pyridyl-amido hafnium complex, which preferentially yields cis-enriched polymers from 1,5-hexadiene, undergoes a complete diastereoselectivity reversal when polymerizing 2-methyl-1,5-hexadiene, producing trans-rich polymers instead. This switch is driven by the methyl substituent's steric influence on the insertion transition state [1].

Catalyst design Stereocontrol Polymer microstructure

Thermal Decomposition Kinetics: Bond Dissociation Energy Comparison Among Dienes

The thermal decomposition of 2-methyl-1,5-hexadiene into allyl and methallyl radicals has been studied alongside 1,5-hexadiene and 2,5-dimethyl-1,5-hexadiene using shock tube techniques. The presence and position of methyl substitution influences the radical recombination and disproportionation activation parameters, which are critical for understanding the compound's behavior in high-temperature processes [1].

Radical generation Thermal stability Gas-phase kinetics

Physical Property Differentiation: Boiling Point and Vapor Pressure vs. 1,5-Hexadiene

The methyl substituent in 2-methyl-1,5-hexadiene elevates the boiling point relative to unsubstituted 1,5-hexadiene, while the vapor pressure at ambient temperature remains moderately high. These differences impact solvent selection, distillation parameters, and safe handling protocols [1].

Physical properties Volatility Process engineering

ADMET Polymerization Limitation: Dimer Formation vs. Full Propagation

In acyclic diene metathesis (ADMET) polymerization using a well-defined ruthenium catalyst, the presence of a methyl substituent at the 2-position of 1,5-hexadiene restricts propagation to dimer formation only, whereas unsubstituted 1,5-hexadiene undergoes full polymerization [1].

ADMET polymerization Metathesis Step-growth kinetics

Optimal Use Cases for 2-Methyl-1,5-hexadiene Based on Verified Performance Differentiation


Synthesis of Trans-Enriched Cycloolefin Copolymers (COCs) via Ansa-Zirconocene Catalysis

For researchers and manufacturers seeking to produce cycloolefin copolymers (COCs) with high trans-ring content, 2-methyl-1,5-hexadiene (MHD) offers a decisive advantage over unsubstituted 1,5-hexadiene. As demonstrated in Section 3, MHD undergoes fully trans-diastereoselective cyclopolymerization with rac-{Me2Si(2-Me-4-Ph-Ind)}ZrCl2/MAO, whereas 1,5-HD yields lower trans-selectivity under identical conditions [1]. This stereochemical control is essential for applications in optical films and electronic substrates where polymer crystallinity and thermal properties must be precisely tuned. The high catalyst productivity (20–600 kgpol gcat⁻¹ h⁻¹) further supports industrial-scale viability [1].

Controlled Dimer Synthesis via ADMET: Accessing Well-Defined α,ω-Diene Building Blocks

In synthetic routes requiring discrete α,ω-diene dimers rather than polymeric products, MHD is uniquely suited due to its restricted propagation in ADMET metathesis. While 1,5-hexadiene polymerizes fully, MHD terminates at the dimer stage when treated with ruthenium metathesis catalysts [2]. This property enables the preparation of symmetrical or functionalized diene dimers that serve as monomers for subsequent step-growth polymerization or as crosslinkers in specialty elastomer formulations, avoiding the need for stoichiometric control or chain-transfer agents.

High-Temperature Radical Generation Studies Using Shock Tube Kinetics

For physical chemists investigating gas-phase radical reactions, MHD provides a well-characterized system for generating a mixed pool of allyl and methallyl radicals upon thermal decomposition. The activation parameters for recombination and disproportionation of these radicals have been quantitatively mapped using shock tube techniques between 600 and 800°C [3]. This makes MHD a valuable reference compound for calibrating computational models of hydrocarbon combustion and pyrolysis, where the methyl substituent serves as an internal probe for substituent effects on bond dissociation energetics.

Photosensitized Internal Cycloaddition for Bicyclic Scaffold Construction

MHD undergoes mercury-photosensitized internal [2+2] cycloaddition to yield 1-methylbicyclo[2.1.1]hexane as the major product, a transformation that has been systematically compared with 1,4-pentadiene, 1,5-hexadiene, and 1,6-heptadiene analogs [4]. This reaction provides a direct entry to substituted bicyclo[2.1.1]hexane frameworks, which are valuable as strained building blocks in medicinal chemistry and as conformationally restricted scaffolds. The methyl group directs the regiochemical outcome, a feature not available with unsubstituted 1,5-hexadiene.

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